Risedronic acid sodium

Description

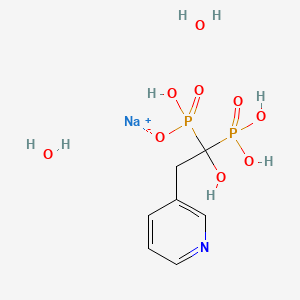

Chemical Identity: Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate dihydrate (IUPAC name) is the monosodium salt of risedronic acid, commonly known as risedronate sodium (CAS 115436-72-1). Its molecular formula is C₇H₁₀NNaO₇P₂, with a molecular weight of 305.1 g/mol .

Properties

Molecular Formula |

C7H14NNaO9P2 |

|---|---|

Molecular Weight |

341.12 g/mol |

IUPAC Name |

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate |

InChI |

InChI=1S/C7H11NO7P2.Na.2H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;2*1H2/q;+1;;/p-1 |

InChI Key |

AUOQJLLGDKMRDH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The primary synthetic route involves the phosphorylation of 3-pyridyl acetic acid hydrochloride using phosphorous acid () and oxalyl chloride () or phosphorous oxychloride (). The reaction proceeds in an anhydrous solvent system, typically n-octane, to facilitate the formation of the bis-phosphonic acid intermediate.

Key Steps :

-

Initial Reaction : 3-Pyridyl acetic acid hydrochloride is heated with phosphorous acid and n-octane at 85–95°C for 30 minutes to form a reactive intermediate.

-

Phosphorylation : Oxalyl chloride or is added dropwise, and the mixture is refluxed for 3–4 hours to install the phosphonate groups.

-

Hydrolysis : Water is introduced to hydrolyze the intermediate, yielding risedronic acid ().

-

Sodium Salt Formation : The acid is neutralized with sodium hydroxide () in methanol, followed by crystallization to isolate the sodium salt dihydrate.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 85–95°C (reflux) | Higher temperatures accelerate phosphorylation but risk decomposition |

| Solvent | n-Octane | Non-polar solvent minimizes side reactions |

| :Acid Molar Ratio | 3:1 | Excess ensures complete phosphorylation |

| Hydrolysis Time | 20–30 minutes | Prolonged hydrolysis reduces yield due to acid degradation |

This method achieves a final product purity of 99.5% (by HPLC) with residual solvents below 600 ppm.

Alternative Synthesis Using Phosphorus Trichloride

Reaction Protocol

A Polish patent outlines a method using phosphorus trichloride () under controlled低温 conditions:

-

Chlorination : 3-Pyridylacetic acid hydrochloride is reacted with at 0–5°C to form a chlorinated intermediate.

-

Phosphorylation : The intermediate is treated with additional and hydrolyzed to generate the bis-phosphonic acid.

-

Neutralization : Sodium hydroxide is added to the acid suspension, and the mixture is dried to obtain the monosodium salt dihydrate.

Critical Adjustments

-

Temperature Control : Maintaining 0–5°C during chlorination prevents pyridine ring degradation.

-

Solvent-Free Hydrolysis : Direct hydrolysis without solvents reduces impurities from residual organics.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| -Mediated | 78 | 99.5 |

| -Mediated | 82 | 98.9 |

Large-Scale Industrial Synthesis

Scalability Challenges

Industrial production requires adaptations for cost and safety:

Purification Techniques

-

Crystallization : Methanol-water mixtures (3:1 v/v) precipitate the sodium salt with >99% purity.

-

Liquid-Liquid Extraction : Removes unreacted phosphorous acid using ethyl acetate.

Analytical Validation of Synthesis

Purity Assessment

| Technique | Parameter Measured | Specification |

|---|---|---|

| HPLC | Organic impurities | ≤0.5% (w/w) |

| Karl Fischer | Water content | 8.5–10.5% (dihydrate) |

| ICP-MS | Residual sodium | 6.2–6.8% (theoretical 6.5%) |

Structural Confirmation

-

XRD : Confirms crystalline dihydrate form with d-spacing peaks at 4.2 Å and 3.7 Å.

-

FTIR : Peaks at 1150 cm (P=O) and 1040 cm (P-O-Na) validate salt formation.

Comparative Analysis of Methods

Advantages and Limitations

| Method | Pros | Cons |

|---|---|---|

| -Mediated | High purity, scalable | Requires toxic |

| -Mediated | Lower cost, solvent-free | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNNaOP

- Molecular Weight : 305.094 g/mol

- CAS Number : 115436-72-1

- Structure : The compound features a pyridine ring attached to a phosphonic acid moiety, which is critical for its biological activity.

Therapeutic Applications

- Osteoporosis Treatment : Risedronate sodium is widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women and men at high risk of fractures. Clinical studies have demonstrated its ability to significantly reduce the incidence of vertebral and non-vertebral fractures.

- Paget's Disease : It is also effective in treating Paget's disease of bone, helping to normalize bone turnover and structure.

- Bone Metastases : Emerging research indicates potential benefits in managing bone metastases from cancers, where it may help alleviate pain and reduce skeletal-related events.

Case Study 1: Osteoporosis Management

A clinical trial involving postmenopausal women showed that a daily dose of risedronate sodium resulted in a 40% reduction in vertebral fractures over three years compared to a placebo group. The study highlighted the drug's effectiveness in increasing bone mineral density (BMD) and improving overall bone health .

Case Study 2: Paget's Disease Treatment

In patients with Paget's disease, risedronate sodium was administered at a dose of 30 mg weekly for eight weeks. Results indicated a significant decrease in alkaline phosphatase levels (a marker of bone turnover), demonstrating the drug’s efficacy in controlling disease progression .

Comparative Efficacy

| Application | Risedronate Sodium | Other Bisphosphonates |

|---|---|---|

| Osteoporosis | High efficacy | Varies |

| Paget's Disease | Effective | Effective |

| Bone Metastases | Emerging evidence | Established treatments |

Mechanism of Action

The mechanism of action of sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate groups can bind to metal ions and active sites of enzymes, inhibiting their activity. This property is particularly useful in the context of bone resorption, where the compound can inhibit osteoclast-mediated bone degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Bisphosphonates

Table 1: Key Bisphosphonates Comparison

Structural and Functional Insights :

- Risedronate : The pyridinyl group enhances bone-targeting affinity and modulates osteoclast activity .

- Tiludronate : The chlorophenylsulfanyl moiety reduces bone resorption but has lower potency compared to risedronate .

- Zoledronic Acid : The imidazole ring confers high binding affinity to bone mineral, enabling less frequent dosing (e.g., annual IV infusion) .

Sodium Phosphinate Analogues

Table 2: Comparison with Sodium Phosphinate Derivatives

Key Differences :

- Complexity : Risedronate’s bisphosphonate structure with a pyridinyl group enables targeted therapeutic effects, whereas simpler phosphinates like sodium hypophosphite lack biological activity and are used industrially .

- Stability : Both risedronate and sodium phosphinate exhibit hydrolytic stability due to their phosphinate groups, ensuring long shelf life and environmental persistence .

Calcium-Based Phosphinates

Calcium Hypophosphite (Ca(H₂PO₂)₂) :

- Use : Flame retardant, reducing agent in electroless nickel plating.

Research Findings and Implications

- Hydrolytic Behavior : Risedronate’s phosphinate groups mirror the stability of sodium phosphinate, which shows <10% degradation after 5 days at 50°C across pH 4–9 . This stability is critical for maintaining drug efficacy during storage.

- Structure-Activity Relationship: The pyridinyl group in risedronate enhances selectivity for bone tissue compared to non-nitrogenous bisphosphonates like tiludronate .

- Environmental Impact : Sodium phosphinate’s environmental persistence (half-life >1 year) raises concerns about long-term ecological effects, though risedronate’s medical use minimizes environmental release .

Biological Activity

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate, commonly referred to as Risedronate sodium, is a compound belonging to the class of bisphosphonates. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Risedronate sodium has the chemical formula and a molecular weight of approximately 305.094 g/mol. The compound is characterized by its phosphonate groups, which are crucial for its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.094 g/mol |

| Solubility | 16.5 mg/mL |

| pKa (Strongest Acidic) | 0.68 |

| pKa (Strongest Basic) | 4.91 |

Risedronate sodium primarily functions by inhibiting osteoclast-mediated bone resorption. This action is critical in conditions characterized by excessive bone loss, such as osteoporosis and Paget's disease. The compound binds to hydroxyapatite in bone, leading to decreased osteoclast activity and increased bone mineral density.

Therapeutic Applications

Risedronate sodium is widely used in clinical settings for:

- Osteoporosis Treatment : It helps in increasing bone density and reducing fracture risk in postmenopausal women.

- Paget's Disease : The drug effectively manages this condition by normalizing bone turnover.

- Bone Metastases : Emerging studies suggest potential benefits in managing bone metastases from various cancers.

Clinical Efficacy

- Osteoporosis Management : A study involving postmenopausal women showed that Risedronate significantly reduced the incidence of vertebral fractures over three years compared to placebo groups .

- Paget's Disease : In a clinical trial, patients treated with Risedronate exhibited a marked reduction in serum alkaline phosphatase levels, indicating decreased bone turnover .

- Cancer-Related Bone Loss : Research has indicated that Risedronate may help mitigate bone loss in patients undergoing treatment for breast cancer, demonstrating its potential beyond traditional indications .

Comparative Studies

A comparative study analyzed the effects of Risedronate versus other bisphosphonates like Alendronate and Zoledronic acid. Findings suggested that while all three are effective, Risedronate had a favorable safety profile with fewer gastrointestinal side effects .

Safety and Side Effects

While generally well-tolerated, Risedronate can cause side effects including:

- Gastrointestinal disturbances (nausea, abdominal pain)

- Musculoskeletal pain

- Rarely, osteonecrosis of the jaw and atypical femoral fractures have been reported.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

- Synthesis : Utilize phosphonate coupling reactions under anhydrous conditions, incorporating pyridinyl-ethylidene precursors. Purification via recrystallization in aqueous ethanol is advised to isolate the dihydrate form .

- Characterization :

- X-ray diffraction (XRD) : Use SHELXL for refinement of crystal structures to confirm coordination geometry and hydration state .

- NMR spectroscopy : P NMR can resolve phosphonate/phosphinate groups, while H NMR identifies pyridinyl proton environments .

- Elemental analysis : Verify sodium content via ICP-MS and hydration via thermogravimetric analysis (TGA) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Hydrolytic stability : Conduct pH-dependent hydrolysis studies (pH 4.0–9.0) at 50°C for 5 days, monitoring degradation via HPLC with a phosphate buffer mobile phase (0.08 M, pH 7.0) . Sodium phosphinate analogues show <10% degradation under similar conditions, suggesting high hydrolytic stability .

- Thermal stability : Perform TGA to identify dehydration thresholds (e.g., dihydrate → anhydrous transition) and DSC to detect melting points .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

- Case study : If P NMR suggests two distinct phosphorus environments but XRD reveals symmetry, consider dynamic proton exchange in solution or lattice disorder. Validate with variable-temperature NMR and high-resolution XRD .

- Methodological integration : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to model electronic environments and predict spectral shifts .

Q. What experimental designs are optimal for studying metal-binding interactions?

- Titration calorimetry : Use isothermal titration calorimetry (ITC) to quantify binding constants () with divalent cations (e.g., Ca, Mg). Prepare solutions in deionized water to avoid competing ions .

- Spectrophotometric assays : Monitor UV-Vis absorbance shifts (200–300 nm) upon metal addition, correlating with pyridinyl coordination changes .

Q. How can researchers optimize chromatographic separation for impurities or degradation products?

- HPLC parameters :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of methanol and 0.08 M phosphate buffer (pH 7.0) .

- Detection : UV at 254 nm for pyridinyl absorption.

Safety and Handling

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of phosphonate dust .

- Spill management : Neutralize with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.